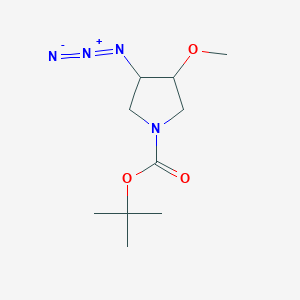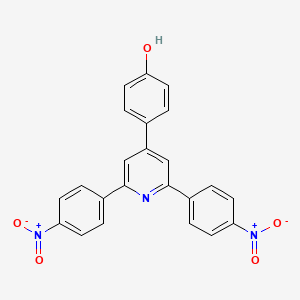
4-(2,6-Bis(4-nitrophenyl)pyridin-4-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,6-Bis(4-nitrophenyl)pyridin-4-yl)phenol is a complex organic compound with the molecular formula C23H15N3O5 and a molecular weight of 413.38 g/mol This compound is characterized by its unique structure, which includes a pyridine ring substituted with two nitrophenyl groups and a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Bis(4-nitrophenyl)pyridin-4-yl)phenol typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzaldehyde with 2,6-diaminopyridine to form an intermediate Schiff base, which is then subjected to cyclization and subsequent nitration to yield the final product . The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,6-Bis(4-nitrophenyl)pyridin-4-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
4-(2,6-Bis(4-nitrophenyl)pyridin-4-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure and nitro groups.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of 4-(2,6-Bis(4-nitrophenyl)pyridin-4-yl)phenol involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate various biological processes. Additionally, its ability to form coordination complexes with metal ions can influence enzymatic activities and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Bis(4-nitrophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
- 1,3-Bis(6-nitro-1H-benzo[d]imidazol-2-yl)benzene
- 2,6-Bis(4-nitrophenoxy)naphthalene
Uniqueness
Its ability to form stable coordination complexes and undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C23H15N3O5 |
|---|---|
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
4-[2,6-bis(4-nitrophenyl)pyridin-4-yl]phenol |
InChI |
InChI=1S/C23H15N3O5/c27-21-11-5-15(6-12-21)18-13-22(16-1-7-19(8-2-16)25(28)29)24-23(14-18)17-3-9-20(10-4-17)26(30)31/h1-14,27H |
Clé InChI |
OLFATBAMVRCYMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


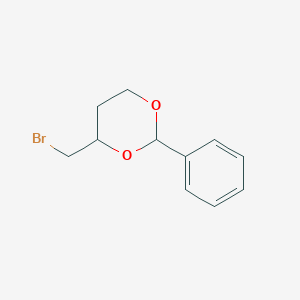
![5-methoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14770336.png)
![(2R,3S,5R)-5-{6-[(6-aminohexyl)amino]-9H-purin-9-yl}-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14770339.png)



![1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine](/img/structure/B14770365.png)
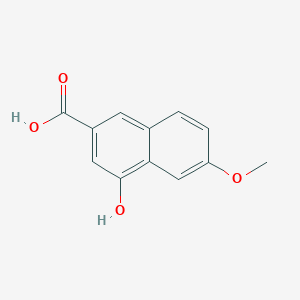
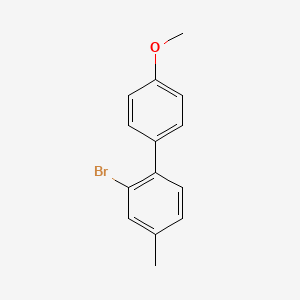
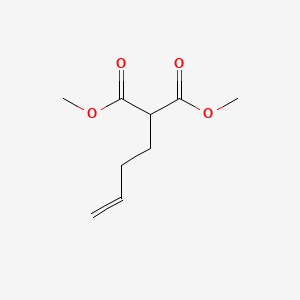
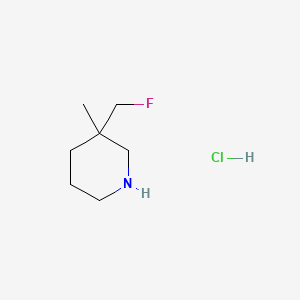
![Methyl (2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoate](/img/structure/B14770387.png)
